molecular formula C9H13BrN2OS B111123 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 109317-52-4

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

Cat. No.: B111123
CAS No.: 109317-52-4
M. Wt: 277.18 g/mol
InChI Key: LSQZUGSGHMULRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide (CAS 109317-52-4) is a high-purity chemical reagent with a molecular formula of C9H13BrN2OS and a molecular weight of 277.18 g/mol . As a hydrobromide salt, this form of the compound may offer enhanced solubility and stability for various research applications, particularly in organic synthesis and medicinal chemistry. The compound features a benzothiazolone core structure, making it a valuable scaffold and building block for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of novel heterocyclic compounds, studying its reactivity and potential as a precursor in pharmaceutical development. Proper handling procedures should be followed, as the compound is classified with the GHS warning signal word . It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZUGSGHMULRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482571
Record name 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-52-4
Record name 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methanol-Pyridine Mediated Synthesis

In a representative procedure, bromodimedone (5.23 mmol) is refluxed with thiourea (5.23 mmol) in methanol (15 mL) and pyridine (5.23 mmol) for 4 hours. The crude product is precipitated by water addition, yielding 91% of the free base. Subsequent hydrobromide salt formation is achieved via treatment with HBr in ethanol.

Key Data:

ParameterValue
SolventMethanol
CatalystPyridine
TemperatureReflux (~65°C)
Time4 hours
Yield (Free Base)91%

This method prioritizes simplicity and high yield, though pyridine’s toxicity necessitates careful waste handling.

Ethanol-Sodium Bicarbonate Optimization

Alternative protocols replace pyridine with sodium bicarbonate (10.3 mmol) in ethanol under reflux for 4 hours. The free base is isolated in 60% yield after crystallization.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on bromodimedone’s α-carbon, followed by cyclization and elimination of HBr. Sodium bicarbonate neutralizes HBr, shifting equilibrium toward product formation.

Bromine-Mediated Cyclohexanedione Bromination

A two-step approach begins with bromination of 1,3-cyclohexanedione to generate 2-bromocyclohexane-1,3-dione.

Bromination Step

1,3-Cyclohexanedione (1.0 mol) is suspended in ice water and treated with bromine (1.0 mol) at 0–10°C for 3.5 hours. The intermediate is recrystallized from ethanol (m.p. 159–160°C).

Thiazolone Formation

The brominated intermediate (0.2 mol) is reacted with thiourea (0.2 mol) in ethanol under reflux for 2 hours. Basification with ammonium hydroxide precipitates the free base (47% yield), which is converted to the hydrobromide salt using HBr gas.

Advantages:

  • Avoids pre-synthesized bromodimedone.

  • Scalable for industrial production.

Acetic Anhydride-Assisted Cyclization

Post-cyclization acetylation is employed to enhance solubility. The free base (0.13 mol) is refluxed in acetic anhydride (2.4 mol) for 3 hours, yielding a 60% acetylated intermediate. Hydrobromide salt formation follows via HBr treatment.

Critical Analysis:

  • Acetylation complicates the synthesis but improves product stability.

  • Requires additional purification steps to remove acetic byproducts.

Comparative Analysis of Methods

MethodYield (%)SolventCatalystLimitations
Methanol-Pyridine91MethanolPyridineToxic catalyst
Ethanol-Bicarbonate60EthanolNaHCO₃Moderate yield
Bromination Route47EthanolNoneMulti-step synthesis
Acetic Anhydride60Acetic AcidNoneByproduct formation

Hydrobromide Salt Formation

The free base is universally converted to the hydrobromide salt by dissolution in ethanol and saturation with HBr gas. Crystallization at 4°C yields the final product with >95% purity.

Industrial-Scale Considerations

Large-scale syntheses favor the methanol-pyridine method for its high yield, though ethanol-based protocols are gaining traction due to lower toxicity. Continuous flow reactors are proposed to enhance HBr gas handling during salt formation.

Chemical Reactions Analysis

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Preliminary studies indicate that it may serve as a selective inhibitor of quorum sensing in Gram-negative bacteria, particularly against Pseudomonas aeruginosa. It has shown promising growth inhibitory activities at concentrations up to 1000 μg/mL. The mechanism of action involves interaction with specific molecular targets that affect bacterial communication pathways.

Antimicrobial Activity

Research indicates that 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Pharmacological Studies

The compound's structure suggests possible anti-inflammatory and analgesic effects similar to other thiazole derivatives. Its biological activity warrants further investigation into its pharmacological profile for treating conditions such as infections and inflammatory diseases .

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating derivatives with enhanced or novel properties .

Case Study 1: Quorum Sensing Inhibition

A study evaluated the efficacy of this compound as a quorum-sensing inhibitor. The results indicated an IC50 value of approximately 115.2 μg/mL against Pseudomonas aeruginosa, highlighting its potential use in managing bacterial infections by disrupting communication among bacterial populations.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, this compound was tested against multiple strains of bacteria. The findings suggested that it possesses significant antibacterial properties, positioning it as a candidate for further development into therapeutic agents targeting resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting quorum sensing in bacteria . The compound binds to the active site of target proteins, affecting their function and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its amino-substituted benzothiazolone framework. Key analogues include:

Compound Name CAS No. Molecular Formula Key Features Biological Activity Reference
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (free base) 1629-95-4 C₉H₁₂N₂OS Lacks hydrobromide counterion Fungicidal activity
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one 10513-26-5 C₉H₁₀BrNOS Bromine replaces amino group Intermediate in synthesis
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one 17583-14-1 C₈H₉NOS Methyl substituent instead of amino Not reported
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one 36234-66-9 C₇H₈N₂OS Reduced ring saturation; ketone at C4 Similarity score: 0.80
2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzoxazol-7(4H)-one (benzoxazole analog) - C₉H₁₂N₂O₂ Oxygen replaces sulfur in thiazole ring Higher melting point (358–360°C)

Key Differences and Implications

Substituent Effects: Hydrobromide vs. Free Base: The hydrobromide salt (C₉H₁₃BrN₂OS) exhibits improved aqueous solubility compared to the free base (C₉H₁₂N₂OS) due to ionic interactions . Amino vs. Bromo/Methyl Groups: The amino group in the target compound enables hydrogen bonding, enhancing interactions in biological systems. Brominated analogs (e.g., CAS 10513-26-5) are less polar but serve as intermediates in electrophilic substitutions .

Ring Modifications :

  • Thiazole vs. Oxazole : Replacement of sulfur with oxygen (benzoxazolone derivatives) reduces electron density, affecting redox properties and binding affinity. Benzoxazolone derivatives show higher thermal stability (melting points >350°C) compared to thiazolone analogs .

Biological Activity: The hydrobromide salt’s fungicidal activity contrasts with hydrazone derivatives (e.g., compounds 3a–d in ), where phenolic fragments introduce antioxidant properties via radical scavenging .

Physicochemical Properties

  • Spectroscopic Profiles :
    • IR : The hydrobromide shows NH₂ stretches (3390–3100 cm⁻¹), C=O (1644 cm⁻¹), and S–C=N (584 cm⁻¹) .
    • NMR : Distinct signals at δ 8.09 (NH₂) and δ 1.02–1.03 (CH₃) confirm structural integrity .

Biological Activity

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide (CAS No. 1629-95-4) is a heterocyclic compound with significant biological activity. This article explores its molecular characteristics, biological properties, and relevant research findings, including case studies and data tables.

Molecular Characteristics

  • Molecular Formula : C₉H₁₂N₂OS
  • Molecular Weight : 196.27 g/mol
  • Structure : The compound features a benzothiazole ring system with an amino group and two methyl groups contributing to its unique properties.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. For instance, a study reported that certain benzothiazoles showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound requires further investigation but aligns with the observed trends in related compounds.

Enzyme Inhibition

Benzothiazole derivatives have been explored as inhibitors of various enzymes. Notably, some compounds have shown inhibitory activity against enzymes involved in cancer progression and inflammation. The potential for this compound to act as an enzyme inhibitor is an area ripe for research.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibitors of key enzymes

Case Study: Anticancer Activity

In a relevant study examining the anticancer potential of benzothiazole derivatives, researchers synthesized several compounds and tested their cytotoxicity against human cancer cell lines. Compounds exhibiting structural similarities to 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one showed promising results with IC50 values indicating effective growth inhibition at micromolar concentrations. Such findings suggest that this compound could be further explored in preclinical models for its anticancer potential.

Q & A

Q. How can researchers optimize the one-pot synthesis of this compound using heterogeneous catalysts?

A novel method employs trichloroisocyanuric acid with a magnetically recoverable Ca/4-MePyr IL@ZY-Fe3O4 nanocatalyst. Key parameters include:

  • Reagent ratios : Stoichiometric control of thiourea and ketone precursors.
  • Reaction time : 4–6 hours under reflux in ethanol or DMSO.
  • Catalyst loading : 5–10 wt% for optimal yield (65–85%). Post-synthesis, the catalyst is magnetically separated, reducing purification steps .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6):
  • δH 8.09 (s, NH2), 2.58–2.26 (CH2), 1.03–1.02 (CH3).
  • δC 189.3 (C=O), 174.2 (C=N).
    • FT-IR : Peaks at 1644 cm<sup>−1</sup> (C=O) and 584 cm<sup>−1</sup> (S–C=N) confirm functional groups .
    • XRD : Validates crystallinity and phase purity .

Q. How should researchers handle the hydrobromide salt form during synthetic workflows?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for reactions.
  • Storage : Keep desiccated at −20°C to prevent hygroscopic degradation .
  • Counterion effects : Monitor pH in aqueous systems to avoid protonation/deprotonation artifacts .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s supramolecular assembly?

X-ray analysis reveals a half-chair conformation with planar thiazole and cyclohexanone moieties. Key features:

  • Disorder : C4/C4' atoms deviate ±0.5 Å from the plane (77.4% vs. 22.6% occupancy).
  • Hydrogen bonding : N–H···N (2.95 Å) and N–H···O (2.81 Å) interactions form dimers and chains, stabilizing the lattice .

Q. How can contradictions in NMR signal assignments be resolved?

Discrepancies in CH2/CH3 splitting may arise from:

  • Dynamic effects : Variable-temperature NMR to assess conformational exchange.
  • Solvent choice : Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • 2D experiments (HSQC, COSY): Resolve overlapping signals in crowded regions .

Q. What methodologies are recommended for evaluating its biological activity?

  • Cytotoxicity assays :
  • Cell lines : Use human gastric (NUGC), liver (HA22T), and breast (MCF-7) cancer models.
  • Protocol : Incubate with 0.1–100 µM compound for 48 hours; quantify viability via SRB staining.
  • Controls : Include CHS-828 as a reference inhibitor and DMSO vehicle controls .

Q. How do solvent and catalyst choices impact synthesis scalability?

Comparative studies show:

  • Solvent : Ethanol improves yield (~75%) vs. DMSO (~65%) due to better intermediate solubility.
  • Catalyst : Ca/4-MePyr IL@ZY-Fe3O4 enhances turnover frequency (TOF = 12 h<sup>−1</sup>) vs. homogeneous catalysts (TOF = 5 h<sup>−1</sup>).
  • Green metrics : Atom economy improves by 15% with one-pot methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.